3-Cyclopropylcyclohexane-1-sulfonyl chloride

Catalog No.
S15870232
CAS No.
M.F
C9H15ClO2S
M. Wt
222.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropylcyclohexane-1-sulfonyl chloride

Product Name

3-Cyclopropylcyclohexane-1-sulfonyl chloride

IUPAC Name

3-cyclopropylcyclohexane-1-sulfonyl chloride

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2

InChI Key

YXRYPEINJRQRPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)Cl)C2CC2

3-Cyclopropylcyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a cyclopropyl group attached to a cyclohexane ring. Its chemical structure includes a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The molecular formula of this compound is C9H13ClO2SC_9H_{13}ClO_2S, and it plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

The reactivity of 3-cyclopropylcyclohexane-1-sulfonyl chloride is primarily due to the sulfonyl chloride group, which can undergo several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides or sulfonates.
  • Hydrolysis: In the presence of water, sulfonyl chlorides can hydrolyze to form sulfonic acids.
  • Formation of Sulfonamides: This compound can react with amines to yield sulfonamide derivatives, which are important in medicinal chemistry.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of 3-cyclopropylcyclohexane-1-sulfonyl chloride typically involves:

  • Formation of Cyclohexane Ring: This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of Cyclopropyl Group: The cyclopropyl moiety may be introduced via methods such as ring-opening reactions or through the use of cyclopropyl halides.
  • Sulfonation: The final step involves the chlorosulfonation process where sulfur trioxide or chlorosulfonic acid is reacted with the cyclohexane derivative to yield the sulfonyl chloride .

3-Cyclopropylcyclohexane-1-sulfonyl chloride has various applications:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: The compound can be utilized in developing herbicides and pesticides due to its potential biological activity.
  • Material Science: It may also find applications in creating polymers and other materials due to its reactive functional groups .

Interaction studies involving 3-cyclopropylcyclohexane-1-sulfonyl chloride often focus on its reactivity with biological targets. For example, research may explore how this compound interacts with specific enzymes or receptors, contributing to its potential as a therapeutic agent. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy in pharmaceutical applications .

Several compounds share structural similarities with 3-cyclopropylcyclohexane-1-sulfonyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Cyclopropanesulfonyl chlorideContains a cyclopropane groupUsed primarily in medicinal chemistry
CyclohexanesulfonamideContains a cyclohexane ringFocused on therapeutic applications
4-Cyclopropylaniline sulfonamideCyclopropane attached to anilineKnown for anti-inflammatory properties
3-Cyclobutylcyclohexane-1-sulfonyl chlorideCyclobutane instead of cyclopropaneOffers different steric and electronic properties

The unique feature of 3-cyclopropylcyclohexane-1-sulfonyl chloride lies in its specific combination of cyclopropyl and cyclohexane structures along with the sulfonyl chloride functionality, which provides distinct reactivity patterns beneficial for synthetic applications .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

222.0481286 g/mol

Monoisotopic Mass

222.0481286 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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